3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Overview
Description
3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid is an organic compound that features a bromophenyl group, a tert-butoxycarbonyl-protected amino group, and a propanoic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and tert-butyl carbamate.
Formation of Intermediate: The aldehyde group of 4-bromobenzaldehyde is reacted with tert-butyl carbamate under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Protection: The amine is protected using tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected amine.
Carboxylation: The final step involves the carboxylation of the protected amine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: 4-bromophenol derivatives.
Reduction: 3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibitors or receptor ligands.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The bromophenyl group might facilitate binding to hydrophobic pockets, while the carboxylic acid group could form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-(4-Methylphenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid can influence its reactivity and biological activity, making it unique compared to its analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct interactions with biological targets.
Properties
IUPAC Name |
3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMLGGRVTAXBHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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